molecular formula C13H11N5O2S2 B2587407 4-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1171226-05-3

4-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2587407
CAS No.: 1171226-05-3
M. Wt: 333.38
InChI Key: WSYKIQDZNTVCIP-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a methylthio group, an oxadiazole ring, a thiadiazole ring, and a carboxamide group. These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring systems would likely make the structure fairly rigid. The electron-rich sulfur and nitrogen atoms might also engage in various non-covalent interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide could potentially undergo hydrolysis or reduction reactions. The sulfur atoms in the methylthio and thiadiazole groups might also be points of reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the carboxamide might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Evaluation as Anticancer Agents

Compounds incorporating the 1,3,4-thiadiazole moiety, similar to the queried compound, have been synthesized and evaluated for their potential as anticancer agents. A study by Gomha et al. (2017) highlighted the synthesis of novel pharmacophores containing the thiazole moiety, demonstrating potent anticancer activities against hepatocellular carcinoma cell lines. This research underscores the significance of such compounds in developing new anticancer drugs (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Heterocyclic Compound Lithiation

The lithiation of heterocyclic compounds, including thiadiazoles, has been explored for its potential in synthetic organic chemistry. Research by Micetich (1970) into the lithiation of various methyl-substituted heterocyclic compounds, such as thiadiazoles, provides valuable insights into the synthesis and functionalization of these compounds, which is crucial for further development of pharmaceuticals and materials (Micetich, 1970).

Chemoselective Thionation-Cyclization

A method for the chemoselective thionation-cyclization of enamides to synthesize thiazoles, as reported by Kumar, Parameshwarappa, & Ila (2013), illustrates the potential of these processes in creating compounds with varied biological activities. Such synthetic strategies expand the toolkit available for medicinal chemists in drug discovery and development (Kumar, Parameshwarappa, & Ila, 2013).

Anticancer Evaluation

The design and synthesis of benzamides incorporating the thiadiazole and oxadiazole moieties, as explored by Ravinaik et al. (2021), demonstrate significant anticancer activity. This study highlights the utility of such compounds in targeting various cancer cell lines, showcasing the potential for the development of new anticancer therapeutics (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific information, it’s difficult to predict the safety and hazards of this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include investigating its biological activity, developing more efficient synthesis methods, or studying its behavior in various chemical reactions .

Properties

IUPAC Name

4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S2/c1-7-10(22-18-15-7)11(19)14-13-17-16-12(20-13)8-4-3-5-9(6-8)21-2/h3-6H,1-2H3,(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYKIQDZNTVCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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